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molecular formula C8H8O4 B155691 ethyl 2-(furan-2-yl)-2-oxoacetate CAS No. 1639-37-8

ethyl 2-(furan-2-yl)-2-oxoacetate

Cat. No. B155691
M. Wt: 168.15 g/mol
InChI Key: GZEXNXJQYUBHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07718647B2

Procedure details

Furan-2-yl-oxo-acetic acid (15 g, 107 mmol), dissolved in CHCl3 (420 ml), was treated with EtOH (9.6 ml, 165 mmol) and H2SO4 (1 ml) and heated to 63° C. for 12 hours. Next, the reaction mixture was transferred to a separatory funnel and washed with sat. NaHCO3 (100 ml). The organic layer was washed with brine (100 ml), dried (MgSO4) and concentrated providing 16.9 g (66%) of the above subtitle compound, which was carried forward without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:10])[C:7]([OH:9])=[O:8].[CH3:11][CH2:12]O.OS(O)(=O)=O>C(Cl)(Cl)Cl>[CH2:11]([O:8][C:7](=[O:9])[C:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:10])[CH3:12]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
O1C(=CC=C1)C(C(=O)O)=O
Name
Quantity
420 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
CCO
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
63 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Next, the reaction mixture was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with sat. NaHCO3 (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=O)C=1OC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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